4-Methyl-3-pentenoic acid

Descripción general

Descripción

Synthesis Analysis 4-Methyl-3-pentenoic acid, not directly mentioned in the research, is synthesized through methods similar to its analogs. For example, the synthesis of 3,3-Dimethyl-4-pentenoic acid methyl ester involves Claisen rearrangement and transesterification reactions, yielding a product with high purity and yield for industrial production (Peng Chu-he, 2012). Another method involves electrochemical carboxylation of 2-bromomethyl-1,4-dibromo-2-butene with carbon dioxide, leading to 3-methylene-4-pentenoic acid in significant yield, demonstrating the versatility of synthetic approaches for such compounds (H. Senboku et al., 1998).

Molecular Structure Analysis The structure and intramolecular interactions of compounds similar to this compound have been explored through computational methods. For instance, 4-methylamino-3-penten-2-one exhibits a strong intramolecular hydrogen bond, highlighting the importance of molecular structure analysis in understanding the reactivity and properties of such molecules (H. Raissi et al., 2005).

Chemical Reactions and Properties Chemical reactions of related compounds, such as lithiated (E)-5-tosyl-4-pentenoic acid, reveal the potential for stereoselective transformations, offering insights into the reactivity and application possibilities of this compound and its derivatives (F. Caturla et al., 1999).

Physical Properties Analysis Investigations into compounds with structures similar to this compound, such as isotactic poly(4-methyl-1-pentene), have refined our understanding of their physical properties through techniques like X-ray powder diffraction, offering valuable data on molecular packing and structural stability (C. Rosa et al., 1995).

Chemical Properties Analysis The chemical properties of related compounds, such as the aerobic oxidation/homolytic substitution-cascade of 4-pentenols, demonstrate the chemical versatility and reactivity of these molecules. Such studies provide a foundation for understanding the chemical behavior of this compound in various reactions and potential applications (P. Fries et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

4-Methyl-3-pentenoic acid has been utilized in various synthetic and industrial applications. For instance, an improved method for synthesizing 3,3-Dimethyl-4-pentenoic acid methyl ester, a key intermediate in the production of pyrethroids pesticides, has been developed. This method is efficient for industrial production, yielding a product with high purity (Peng, 2012) (Peng Chu-he, 2012). Additionally, this compound has been synthesized through electrochemical carboxylation, showing potential as a diene in aqueous intermolecular Diels-Alder reactions (Senboku et al., 1998) (H. Senboku, Y. Fujimura, A. Yoshikawa, H. Suginome, M. Tokuda, 1998).

Chemical and Biochemical Studies

This compound has been a subject of study in the field of chemical and biochemical research. Research includes exploring its reactivity and transformation into other chemical compounds. For example, lithiated (E)-5-tosyl-4-pentenoic acid has been shown to react with carbonyl compounds, yielding hydroxy acids and lactones, demonstrating its versatility in organic synthesis (Caturla, Nájera, Varea, 1999) (F. Caturla, Carmen Na´jera, M. Varea, 1999).

Polymer Science

In polymer science, this compound derivatives have been used to create novel polyester building blocks. For instance, trans-2,5-dihydroxy-3-pentenoic acid methyl ester, derived from pentoses using tin-containing silicates as catalysts, has been used in co-polymerization studies, demonstrating potential for functionalizing new co-polymers (Elliot et al., 2017) (Samuel G. Elliot, C. Andersen, Søren Tolborg, S. Meier, I. Sádaba, A. Daugaard, Esben Taarning, 2017).

Safety and Hazards

When handling 4-Methyl-3-pentenoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-pentenoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. For example, in a highly acidic environment, the compound may be more prone to degradation, which could reduce its efficacy.

Propiedades

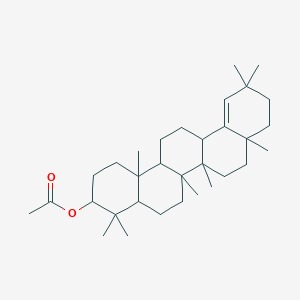

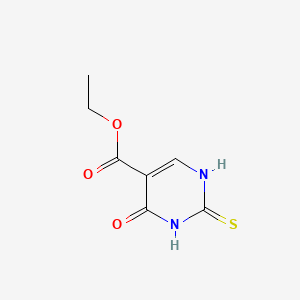

IUPAC Name |

4-methylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJHAULYLJXJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198450 | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

504-85-8 | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentenoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentenoic acid, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C9RW4Q8R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Methyl-3-pentenoic acid in the context of hop aroma?

A1: this compound, along with its methyl ester and thioester derivatives, contributes to the characteristic "sweat-like" odor profile found in hop (Humulus lupulus L.) volatile oil. [] This discovery helps researchers understand the complex aroma profile of hops and potentially develop methods to modify or enhance specific aroma characteristics in hop-derived products like beer.

Q2: How was this compound identified in hop oil?

A2: Researchers employed a multi-pronged approach: * Gas chromatography-mass spectrometry/olfactometry (GC-MS/O): This technique helped separate and identify volatile compounds in hop oil based on their mass spectra and odor. []* Aroma extract dilution analysis (AEDA) by GC-MS/O: This method allowed for the determination of the most potent odor-active compounds in hop oil. []* Heart-cut multidimensional GC-MS (heart-cut MDGC-MS): This technique further separated and confirmed the identity of this compound and its derivatives. [] * Synthesis of reference compounds: To confirm the identity of the compounds, researchers synthesized them stereoselectively and compared their properties to those of the compounds found in hop oil. []

Q3: Beyond its presence in hop oil, is this compound encountered in other contexts?

A3: Yes, this compound can be generated through different means: * Chemical synthesis: The compound has been synthesized as a reference standard and for studying its photochemical properties. [, , ]* Microbial activity: It has been detected as a byproduct of malolactic fermentation in Chardonnay wine, likely originating from the metabolism of yeast and Leuconostoc oenos bacteria. []

Q4: Are there any known biological activities associated with this compound?

A4: While its primary recognition is as a flavor and aroma compound, research indicates this compound might have further biological relevance:* Precursor in biosynthesis: A derivative of this compound, 2-(hydroxymethyl)-4-methylpent-3-enoic acid, was found incorporated into thiamyxins, a group of antiviral compounds produced by myxobacteria. [] This suggests potential roles for this compound or its derivatives in bacterial metabolic pathways.

Q5: What analytical techniques are commonly used to study this compound?

A5: The research highlights the importance of sophisticated analytical techniques:* Gas Chromatography (GC): This method, often coupled with mass spectrometry (MS), enables the separation and identification of volatile compounds like this compound in complex mixtures. [, ]* High-Performance Liquid Chromatography (HPLC): This technique is employed to analyze less volatile compounds and quantify them, especially in the context of fermentation products. []* Spectroscopic methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide detailed structural information about the compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)